Tubulin polymerization-IN-11
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Overview
Description
Tubulin polymerization-IN-11 is a compound known for its ability to inhibit tubulin polymerization, a critical process in cell division and intracellular transport. Tubulin polymerization inhibitors are valuable in cancer research and treatment due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance its inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Tubulin polymerization-IN-11 has a wide range of scientific research applications, including:
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell morphology
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells
Industry: Utilized in the development of new drug delivery systems and as a scaffold for nanotechnology applications
Mechanism of Action
Tubulin polymerization-IN-11 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. The molecular targets involved include α-tubulin and β-tubulin, which are the building blocks of microtubules .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another well-known tubulin inhibitor that binds to the same site as tubulin polymerization-IN-11.
Vincristine: A vinca alkaloid that inhibits tubulin polymerization but binds to a different site on tubulin.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its distinct chemical structure allows for targeted interactions with the colchicine-binding site, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]aniline |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-7-5-13(9-16(17)23)14-6-8-20-24-25-22(26(20)12-14)15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,23H2,1-4H3 |
InChI Key |
UHDXUJRRMFTWMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=NN=C3C4=CC(=C(C(=C4)OC)OC)OC)C=C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.